

# I-BET762: A Technical Guide to a Potent BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Bromodomain inhibitor-9 |           |
| Cat. No.:            | B12397266               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

I-BET762, also known as Molibresib or GSK525762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4, I-BET762 displaces these proteins from chromatin, leading to the modulation of gene expression. This activity results in the suppression of key oncogenes, such as MYC, and the downregulation of pro-inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of I-BET762. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and drug development efforts.

## **Chemical Structure and Properties**

I-BET762 is a benzodiazepine derivative with the IUPAC name (4S)-6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. Its chemical structure is characterized by a triazolobenzodiazepine core.

Table 1: Chemical and Physicochemical Properties of I-BET762



| Property          | Value                                                                                                                          | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (4S)-6-(4-chlorophenyl)-N-<br>ethyl-8-methoxy-1-methyl-4H-<br>[1][2][3]triazolo[4,3-a][1]<br>[3]benzodiazepine-4-<br>acetamide |              |
| Synonyms          | Molibresib, GSK525762,<br>GSK525762A                                                                                           |              |
| Molecular Formula | C22H22CIN5O2                                                                                                                   | [2]          |
| Molecular Weight  | 423.9 g/mol                                                                                                                    | [2]          |
| SMILES String     | CCNC(=0)C[C@@H]1N=C(c2<br>ccc(Cl)cc2)c3cc(OC)ccc3N4C1<br>=NN=C4C                                                               |              |
| CAS Number        | 1260907-17-2                                                                                                                   | [2]          |
| Appearance        | White to beige powder                                                                                                          |              |
| Solubility        | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Insoluble in water.                                                 | [2][3][4]    |
| Storage           | Store as a solid at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months.                                        | [1]          |

# Pharmacological Properties and Mechanism of Action

I-BET762 is a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[3] This binding is competitive with acetylated lysine residues on histone tails, effectively displacing BET proteins from chromatin. The primary mechanism of action involves the disruption of transcriptional elongation, leading to the downregulation of key target genes.



Table 2: Pharmacological Data for I-BET762

| Parameter                                            | Value                          | Assay/Target                              | Reference(s) |
|------------------------------------------------------|--------------------------------|-------------------------------------------|--------------|
| IC50                                                 | 32.5 - 42.5 nM                 | BET bromodomains<br>(in vitro FRET assay) | [2]          |
| ~35 nM                                               | BET proteins (cell-free assay) |                                           |              |
| Binding Affinity (Kd)                                | 50.5 - 61.3 nM                 | Tandem bromodomains of BET proteins       | [2]          |
| gIC <sub>50</sub> (Prostate<br>Cancer Cell Lines)    | 25 nM - 150 nM                 | 6-day growth assay                        | [5]          |
| IC <sub>50</sub> (MDA-MB-231<br>Breast Cancer Cells) | 0.46 ± 0.4 μM                  | MTT assay                                 |              |

The inhibition of BET proteins by I-BET762 leads to two major downstream effects:

- Oncogene Suppression: I-BET762 potently downregulates the expression of the MYC protooncogene, a key driver in many human cancers.[3][5] This leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
- Anti-inflammatory Effects: The inhibitor suppresses the production of pro-inflammatory
  cytokines by macrophages and blocks acute inflammation in vivo.[1] This is achieved by
  preventing the recruitment of BET proteins to the promoters of inflammatory genes.

### **Signaling Pathway**

The binding of I-BET762 to BET bromodomains initiates a cascade of events that ultimately alters gene transcription. The following diagram illustrates this simplified signaling pathway.







### Western Blot Workflow for MYC Expression



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 2. I-BET 762 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 3. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [I-BET762: A Technical Guide to a Potent BET Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397266#chemical-structure-and-properties-of-i-bet762]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com